molecular formula C17H13ClN2O2 B1214889 洛纳唑拉克 CAS No. 53808-88-1

洛纳唑拉克

货号 B1214889
CAS 编号: 53808-88-1
分子量: 312.7 g/mol
InChI 键: XVUQHFRQHBLHQD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lonazolac is a pyrazole-containing compound that belongs to the class of N-heterocyclic compounds . It features a heteroaromatic five-membered ring with two adjacent nitrogen atoms in its annular structure. Specifically, it comprises one pyrrole-type (proton donor) nitrogen and one pyridine-type (proton acceptor) nitrogen. The other three positions in the ring allow for structural variations, either from appropriate precursors or through post-functionalization reactions after the pyrazole ring formation .


Synthesis Analysis

The synthesis of Lonazolac involves strategic functionalization of the pyrazole ring. Researchers have explored various approaches to prepare structurally diverse pyrazole derivatives. These derivatives serve as valuable synthetic intermediates in fields such as biological chemistry, physical-chemical studies, material science, and industry. Recent advancements in synthesizing pyrazole derivatives have focused on functionalized rings (e.g., amines, carbaldehydes, halides) and their use in forming fused systems, particularly bicyclic cores with 5:6 fusion. These efforts aim to enhance the applicability and versatility of pyrazole-based compounds .

科学研究应用

Synthesis and Properties of Pyrazoles

Lonazolac, a pyrazole derivative, plays a significant role in the synthesis of structurally diverse pyrazole compounds. These derivatives exhibit a wide range of synthetical, biological, and photophysical properties. The strategic functionalization of pyrazole rings leads to the formation of complex structures with industrial and pharmaceutical importance .

Anticancer and Anti-inflammatory Activities

Novel pyrazole-chalcone analogs of Lonazolac have been synthesized and show promising results as inhibitors of 5-LOX, iNOS, and tubulin polymerization. These compounds exhibit potential anticancer and anti-inflammatory activities, with one hybrid compound showing potent activity against various cancer cell lines .

COX-2 Selectivity and Anti-inflammatory Agents

Through structural modification, new non-acidic analogs of Lonazolac have been discovered with COX-2 selectivity. These compounds are potent anti-inflammatory agents, showing significant in vitro COX-1 & COX-2 inhibition and in vivo anti-inflammatory activity, which is crucial for developing safer anti-inflammatory medications .

属性

IUPAC Name

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUQHFRQHBLHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75821-71-5 (calcium salt)
Record name Lonazolac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4046151
Record name Lonazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lonazolac

CAS RN

53808-88-1
Record name Lonazolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53808-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lonazolac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lonazolac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13432
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lonazolac
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lonazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lonazolac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LONAZOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13097143QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Lonazolac
Reactant of Route 2
Lonazolac
Reactant of Route 3
Lonazolac
Reactant of Route 4
Lonazolac
Reactant of Route 5
Lonazolac
Reactant of Route 6
Lonazolac

Q & A

Q1: What is the primary mechanism of action of Lonazolac?

A1: Lonazolac exerts its anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes. [] It demonstrates a preference for COX-2 inhibition, though it is not as selective as some newer COX-2 inhibitors. [, , ] COX enzymes are responsible for catalyzing the formation of prostaglandins from arachidonic acid, key mediators of inflammation. [, , ] By inhibiting COX, Lonazolac reduces prostaglandin synthesis, thus mitigating inflammation. []

Q2: Beyond COX inhibition, does Lonazolac impact other biological pathways?

A2: Research indicates Lonazolac can impact immune responses beyond its COX-inhibitory action. [] It has shown an ability to suppress mononuclear cell activation in response to synovial stimuli, an effect reversible by adding Prostaglandin E2. [] This finding implies potential modulation of immune cell activity, suggesting further investigation into its immunomodulatory properties is warranted.

Q3: What is the molecular formula and weight of Lonazolac?

A3: Lonazolac, chemically known as Calcium-[3-(p-chlorophenyl)-1-phenylpyrazole-4]-acetate, possesses the molecular formula C17H13ClN2O2•Ca. [] Its molecular weight is 392.87 g/mol. []

Q4: Is there spectroscopic data available for characterizing Lonazolac?

A4: Various analytical techniques have been employed to characterize Lonazolac. Researchers have utilized high-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection for analyzing Lonazolac and its metabolites in biological samples. [, , ]

Q5: How is Lonazolac absorbed and distributed in the body?

A5: Lonazolac is administered orally and exhibits good absorption from the gastrointestinal tract. [, ] Following absorption, it distributes widely in the body, including synovial fluid, reaching therapeutically relevant concentrations within two hours of administration. [, ] The concentration of Lonazolac in synovial fluid has been reported to be approximately half of that in serum. [, ]

Q6: What is the metabolic pathway of Lonazolac?

A6: Lonazolac undergoes biotransformation primarily in the liver, forming several metabolites. [, ] A significant metabolite is its hydroxy derivative, which also exhibits anti-inflammatory activity. [, ] Studies using hepatocytes from various species have revealed interspecies differences in Lonazolac's metabolic profile, highlighting the importance of considering species-specific metabolism in preclinical studies. []

Q7: How is Lonazolac eliminated from the body?

A7: Lonazolac and its metabolites are primarily eliminated through renal excretion. [] The terminal half-life of Lonazolac is approximately 6 hours in young individuals but increases to about 12 hours in the elderly. [] Despite this prolonged half-life in the elderly, no significant accumulation of Lonazolac has been observed with multiple dosing. []

Q8: What in vitro models have been used to evaluate Lonazolac's activity?

A8: Lonazolac's anti-inflammatory activity has been extensively studied in vitro. Researchers have employed the Leukocyte Adherence Inhibition Test to demonstrate Lonazolac's ability to block mononuclear cell activation induced by synovial stimuli. [] These findings highlight Lonazolac's potential to modulate immune responses, suggesting further research in this area is warranted.

Q9: What animal models have been employed to investigate Lonazolac's efficacy?

A9: Lonazolac's efficacy has been investigated in various animal models of inflammation. In a rat model of carrageenan-induced paw edema, Lonazolac effectively reduced inflammation, comparable to other NSAIDs like Indomethacin. [, ] These studies demonstrate Lonazolac's potential as an anti-inflammatory agent. Furthermore, Lonazolac exhibited a protective effect against lung metastasis formation in mice models using Lewis lung carcinoma and melanoma B-16 cells, suggesting potential applications beyond its anti-inflammatory properties. []

Q10: Have there been clinical trials investigating the efficacy of Lonazolac?

A10: Several clinical trials have evaluated the efficacy and safety of Lonazolac in humans. Studies in patients with rheumatoid arthritis demonstrated significant improvements in pain, swelling, and active mobility with Lonazolac treatment compared to placebo. [, ] Other studies have investigated its use in managing postoperative edema, showing promising results in reducing swelling and pain following knee joint surgery. []

Q11: Have there been attempts to develop targeted delivery systems for Lonazolac?

A11: Researchers have explored incorporating Lonazolac into liposomes to improve its pharmacokinetic profile and potentially target specific tissues. [] Studies using small unilamellar liposomes loaded with Lonazolac showed prolonged drug release and higher plasma levels compared to free drug administration in rabbits. [] This approach suggests a promising avenue for enhancing Lonazolac's therapeutic efficacy and minimizing off-target effects.

Q12: What analytical methods are used to quantify Lonazolac?

A12: High-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection is widely employed to measure Lonazolac concentrations in biological fluids, including plasma and synovial fluid. [, , , ] The development of sensitive and specific analytical methods is crucial for accurately assessing drug pharmacokinetics and ensuring therapeutic drug monitoring.

Q13: Are there established methods for detecting Lonazolac metabolites?

A13: Researchers have developed methods for simultaneously analyzing Lonazolac and its major metabolites, including the hydroxy metabolite, using HPLC with fluorescence detection. [, ] These analytical advancements allow for a comprehensive understanding of Lonazolac's metabolic fate and potential contributions of active metabolites to its overall therapeutic effect.

Q14: What is the historical context of Lonazolac's development?

A14: Lonazolac emerged as part of the ongoing search for novel NSAIDs with improved efficacy and safety profiles. [] Its development reflects the continuous efforts in medicinal chemistry to refine drug structures and optimize their therapeutic benefits while minimizing potential adverse effects.

Q15: Are there alternative drugs or treatment strategies for the indications where Lonazolac is used?

A15: Yes, alternative NSAIDs, including those with greater COX-2 selectivity, are available for managing inflammatory conditions. [, ] Additionally, non-pharmacological interventions, such as physical therapy and lifestyle modifications, play a crucial role in managing these conditions. The choice of treatment strategy should be individualized based on the patient's specific needs, considering potential benefits and risks.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。